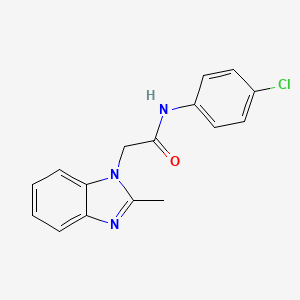
N-(2,4-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine hydrochloride
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-3-(4-morpholinyl)-1-propanamine hydrochloride, commonly known as Fexofenadine, is a second-generation antihistamine drug that is used to treat various allergic reactions. It is a selective histamine H1 receptor antagonist that works by blocking the effects of histamine, a chemical that is released by the body during an allergic reaction.
Applications De Recherche Scientifique
Fexofenadine has been extensively studied for its use in treating various allergic reactions, including seasonal allergies, hives, and allergic rhinitis. It has also been investigated for its potential use in treating other conditions, such as asthma, eczema, and chronic urticaria. Additionally, Fexofenadine has been studied for its effects on cognitive function, sleep, and mood.
Mécanisme D'action
Fexofenadine works by selectively blocking the histamine H1 receptor, which is responsible for the symptoms of an allergic reaction. By blocking this receptor, Fexofenadine prevents the release of inflammatory mediators and reduces the symptoms of allergy, such as itching, sneezing, and runny nose.
Biochemical and Physiological Effects:
Fexofenadine has been shown to have a rapid onset of action, with peak plasma concentrations reached within 1-3 hours of administration. It has a long half-life of approximately 14 hours, which allows for once-daily dosing. Fexofenadine is well-tolerated, with few adverse effects reported in clinical trials. It does not cause sedation or cognitive impairment, unlike some first-generation antihistamines.
Avantages Et Limitations Des Expériences En Laboratoire
Fexofenadine has several advantages for use in lab experiments. It is readily available and cost-effective, making it a popular choice for researchers. It has a well-established safety profile, which allows for use in human subjects. However, Fexofenadine has limitations in terms of its selectivity for the histamine H1 receptor, which may limit its use in studying other receptors or pathways involved in allergic reactions.
Orientations Futures
There are several future directions for research on Fexofenadine. One area of interest is its potential use in combination with other drugs for the treatment of allergic reactions. Another area of research is the investigation of Fexofenadine's effects on other systems in the body, such as the immune system and the central nervous system. Additionally, there is a need for further research on the long-term safety and efficacy of Fexofenadine, particularly in vulnerable populations such as children and the elderly.
Conclusion:
Fexofenadine is a second-generation antihistamine drug that is widely used for the treatment of various allergic reactions. Its selective histamine H1 receptor blockade mechanism of action and rapid onset of action make it an effective treatment option for many patients. Further research is needed to explore its potential use in combination with other drugs and its effects on other systems in the body.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O.ClH/c15-13-3-2-12(14(16)10-13)11-17-4-1-5-18-6-8-19-9-7-18;/h2-3,10,17H,1,4-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNAVQLPIOFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4391110.png)
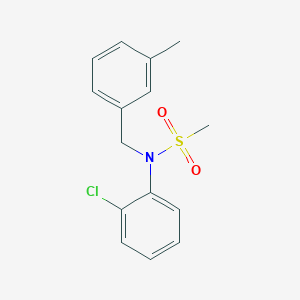
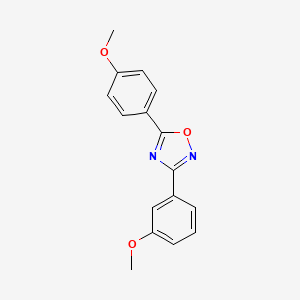
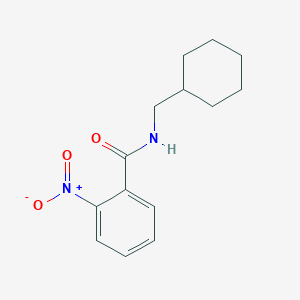

![11-allyl-3-cyclopentyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4391138.png)
![2-methyl-1-[(4-phenyl-1-piperazinyl)acetyl]indoline oxalate](/img/structure/B4391141.png)

![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B4391165.png)
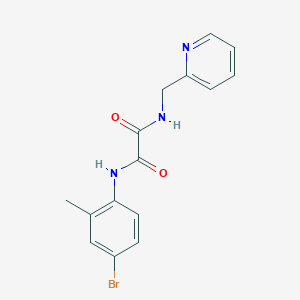
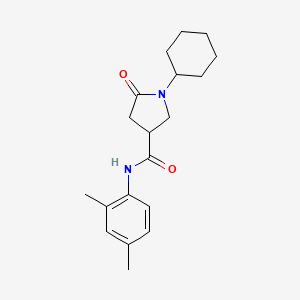
![2,2,2-trichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4391183.png)
